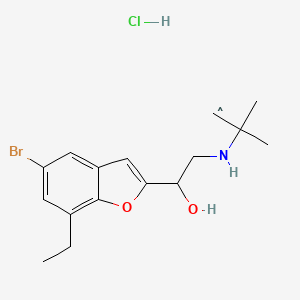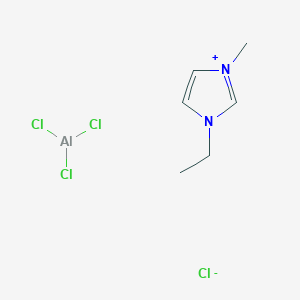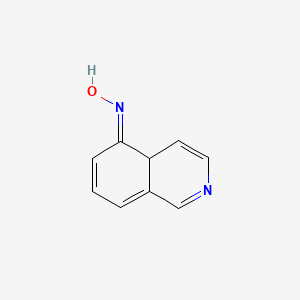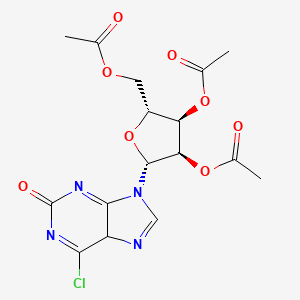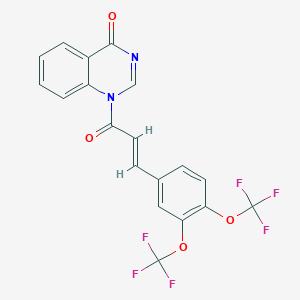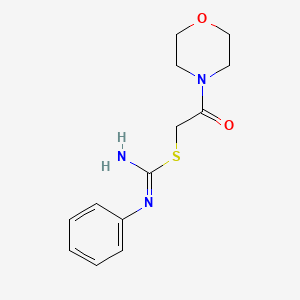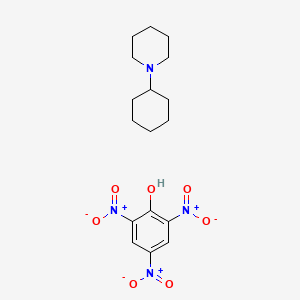
1-Cyclohexylpiperidine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-cyclohexylpiperidine;2,4,6-trinitrophenol involves the reaction of 1-cyclohexylpiperidine with 2,4,6-trinitrophenol. The reaction typically occurs under controlled conditions to ensure the safe handling of 2,4,6-trinitrophenol due to its explosive nature. Industrial production methods for 2,4,6-trinitrophenol involve the nitration of phenol with a mixture of nitric acid and sulfuric acid, followed by purification processes to obtain the desired product .
Analyse Des Réactions Chimiques
1-Cyclohexylpiperidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in 2,4,6-trinitrophenol to amino groups, leading to the formation of aminophenol derivatives.
Substitution: The aromatic ring of 2,4,6-trinitrophenol can undergo substitution reactions with various reagents, leading to the formation of substituted phenol derivatives
Applications De Recherche Scientifique
1-Cyclohexylpiperidine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a starting material for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-cyclohexylpiperidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The piperidine moiety in 1-cyclohexylpiperidine may interact with specific receptors or enzymes, contributing to its overall mechanism of action .
Comparaison Avec Des Composés Similaires
1-Cyclohexylpiperidine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
3-Methyl-2,4,6-trinitrophenol: A methylated derivative of 2,4,6-trinitrophenol with similar explosive properties but different sensitivity to impact.
3,5-Dimethyl-2,4,6-trinitrophenol: Another methylated derivative with distinct chemical and physical properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used in various industrial applications
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
41225-70-1 |
|---|---|
Formule moléculaire |
C17H24N4O7 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
1-cyclohexylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H21N.C6H3N3O7/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,1-10H2;1-2,10H |
Clé InChI |
RWHBFQRWUAXBMR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCCCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
